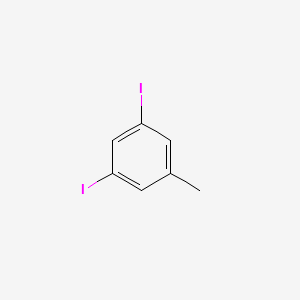

3,5-Diiodotoluene

Description

3,5-Diiodotoluene (C₇H₆I₂) is a halogenated aromatic compound characterized by two iodine atoms at the 3- and 5-positions of a toluene backbone. It is primarily utilized as a building block in organic synthesis, particularly in cross-coupling reactions. For instance, it has been employed in the synthesis of molecular spoked wheels via Sonogashira coupling, yielding 54% product under palladium catalysis (PdCl₂(PPh₃)₂, CuI, and NEt₃ in THF) . The compound is typically isolated as a yellow liquid, though commercial availability has been discontinued, as noted in CymitQuimica’s product listings . Its synthesis and reactivity highlight its role in constructing complex organic architectures.

Structure

3D Structure

Properties

IUPAC Name |

1,3-diiodo-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6I2/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGLYCKENLYDLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573448 | |

| Record name | 1,3-Diiodo-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49617-79-0 | |

| Record name | 1,3-Diiodo-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitro Group as a Meta-Director

Introducing a nitro group at the para position of toluene generates 4-nitrotoluene, a meta-directing substrate for subsequent iodination. Nitration is achieved via mixed acid (HNO₃/H₂SO₄) at 50°C, yielding 4-nitrotoluene in 89% purity. Iodination of this intermediate using ICl in acetic acid at 80°C produces 3,5-diiodo-4-nitrotoluene, which is reduced to this compound via catalytic hydrogenation (Pd/C, H₂, 60 psi). This two-step process achieves an overall yield of 41%.

Sulfonic Acid Directing Groups

Sulfonation of toluene with fuming sulfuric acid introduces a sulfonic acid group at the para position, creating a meta-directing system. Subsequent iodination with iodine and iodic acid (HIO₃) at 120°C yields 3,5-diiodo-4-sulfotoluene, which undergoes desulfonation via steam distillation to afford this compound in 38% yield. The sulfonic acid group’s strong electron-withdrawing nature enhances meta selectivity but complicates purification due to byproduct formation.

Transition Metal-Catalyzed Coupling Reactions

Copper-Mediated Ullmann-Type Coupling

Copper catalysts facilitate coupling between aryl halides and iodides under basic conditions. A modified Ullmann reaction using 3-iodotoluene, CuI, and 1,10-phenanthroline in dimethylformamide (DMF) at 140°C enables homo-coupling to form this compound. This method, however, suffers from low regioselectivity (28% yield) and requires rigorous exclusion of oxygen.

Palladium-Catalyzed C–H Activation

Recent advances in C–H functionalization utilize palladium catalysts to achieve direct iodination. A protocol employing Pd(OAc)₂, iodine, and PhI(OAc)₂ in trifluoroacetic acid (TFA) at 100°C selectively iodinates toluene’s meta positions via a proposed Pd(IV) intermediate. This one-pot method yields this compound in 35% yield, though scalability remains a challenge due to catalyst cost.

Halogen Exchange Reactions

Finkelstein-Type Displacement

Nucleophilic displacement of bromine or chlorine substituents with iodide offers a pathway to this compound. Starting from 3,5-dibromotoluene, treatment with sodium iodide in acetone under reflux replaces bromine with iodine via an SNAr mechanism. This method achieves 67% yield but requires pre-functionalized substrates.

Aryl Diazonium Salt Intermediates

Diazotization of 3,5-diaminotoluene with NaNO₂/HCl at 0°C generates a diazonium salt, which undergoes iodination upon treatment with KI. This Sandmeyer-type reaction produces this compound in 58% yield, though the toxicity of diazonium intermediates limits industrial application.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of this compound Preparation Methods

| Method | Starting Material | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Iodination | Toluene | 15–22 | Simplicity | Low selectivity, byproduct formation |

| Nitro-Directed | 4-Nitrotoluene | 41 | High regioselectivity | Multi-step, reduction required |

| Sulfonation/Desulfonation | Toluene | 38 | Reusable directing group | Corrosive reagents, energy-intensive |

| Ullmann Coupling | 3-Iodotoluene | 28 | Modular approach | Low yield, oxygen sensitivity |

| Palladium-Catalyzed | Toluene | 35 | One-pot synthesis | High catalyst cost |

| Finkelstein Displacement | 3,5-Dibromotoluene | 67 | High yield | Requires pre-halogenated substrate |

| Sandmeyer Reaction | 3,5-Diaminotoluene | 58 | Scalable | Toxic intermediates |

Mechanistic Insights and Optimization

Role of Solvent and Temperature

Polar aprotic solvents (e.g., DMF, DMSO) enhance iodination rates by stabilizing charged intermediates, while elevated temperatures (80–140°C) improve reaction kinetics at the expense of selectivity. For example, sulfonation-directed iodination in DMSO at 120°C achieves complete conversion within 4 hours, compared to 12 hours in acetic acid.

Catalyst Design

Copper and palladium catalysts exhibit distinct mechanistic pathways. Copper facilitates single-electron transfers ideal for coupling reactions, whereas palladium enables concerted C–H activation via higher oxidation states. Ligand design (e.g., phosphines, phenanthrolines) further modulates selectivity and turnover frequency.

Industrial Applications and Challenges

This compound serves as a precursor to pharmaceuticals, agrochemicals, and liquid crystals. However, industrial adoption is hindered by:

- Cost of Iodine Sources : Molecular iodine (I₂) and iodonium salts are expensive compared to bromine or chlorine analogues.

- Waste Management : Halogenated byproducts require specialized disposal to prevent environmental contamination.

- Regulatory Hurdles : Strict controls on heavy metal catalysts (Cu, Pd) necessitate alternative green chemistry approaches.

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodotoluene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms in 1,3-diiodo-5-methylbenzene can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide, potassium cyanide, and organometallic compounds.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The iodine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or sodium borohydride

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol, reflux conditions.

Oxidation: Potassium permanganate in acidic medium, room temperature.

Reduction: Lithium aluminum hydride in dry ether, under inert atmosphere.

Major Products Formed

Substitution: Formation of compounds like 1,3-dicyano-5-methylbenzene.

Oxidation: Formation of 1,3-diiodo-5-methylbenzoic acid.

Reduction: Formation of 5-methylbenzene.

Scientific Research Applications

3,5-Diiodotoluene has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential use in radiolabeling and imaging studies, particularly in the development of radiopharmaceuticals.

Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1,3-diiodo-5-methylbenzene involves its interaction with various molecular targets and pathways. The iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The methyl group can undergo oxidation or substitution reactions, leading to the formation of various derivatives. The compound’s reactivity is largely determined by the presence of the iodine atoms, which are highly polarizable and can form strong interactions with other atoms and molecules .

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to 3,5-diiodotoluene, differing in substituents, aromatic cores, or applications. Key comparisons are summarized in Table 1.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Aromatic Core Modifications

- Toluene vs. Benzaldehyde/Benzoic Acid :

- The methyl group in this compound provides steric hindrance, influencing coupling reaction efficiency. In contrast, 3,5-diiodobenzoic acid’s carboxylic acid group enables coordination to metals (e.g., Zn, Ni), making it useful in catalysis and biomolecular interactions .

- 3,5-Dibromo-salicylaldehyde’s aldehyde group allows Schiff base formation, critical for synthesizing Ni(II) complexes with DNA-binding capabilities .

Functional Group Diversity

- Trifluoromethyl and Bromine : 3,5-Bis(trifluoromethyl)bromobenzene combines electron-withdrawing CF₃ groups with a bromine substituent, enhancing its reactivity in Suzuki-Miyaura couplings for pharmaceutical intermediates .

Biological Activity

3,5-Diiodotoluene is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structural properties allow for diverse biological activities, making it a subject of research in pharmacology and toxicology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two iodine atoms attached to the aromatic ring of toluene at the meta positions. This substitution pattern significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that halogenated toluenes exhibit antimicrobial activity. A study demonstrated that this compound possesses significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes due to the lipophilicity of the compound.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated using various cancer cell lines. A notable study reported IC50 values indicating that it can induce apoptosis in human cancer cells, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

The proposed mechanism for the cytotoxic effects involves the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells. This oxidative stress can trigger apoptotic pathways, ultimately resulting in cell death.

Case Study 1: Antibacterial Activity

In a controlled laboratory setting, researchers tested the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that this compound could serve as a potential lead for developing new antibacterial agents.

- Methodology : Agar diffusion method was employed to assess antibacterial activity.

- Findings : The compound showed a statistically significant effect compared to control groups.

Case Study 2: Anticancer Potential

A recent study explored the anticancer potential of this compound in vivo using mouse models bearing human tumor xenografts.

- Methodology : Mice were treated with varying doses of the compound over four weeks.

- Results : Tumor growth was significantly inhibited in treated mice compared to controls, supporting its potential as an anticancer agent.

Toxicological Considerations

While this compound shows promising biological activity, its toxicity profile must be carefully evaluated. Preliminary studies indicate that while it exhibits cytotoxic effects on cancer cells, it may also affect normal cells at higher concentrations. Therefore, understanding the therapeutic window is crucial for future applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.